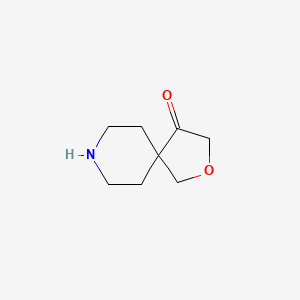

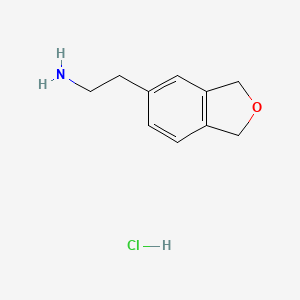

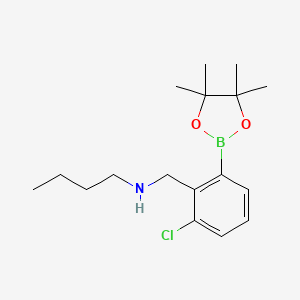

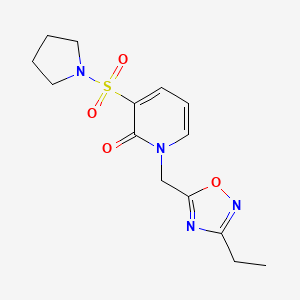

![molecular formula C17H13N3O2S B2859507 (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-50-5](/img/structure/B2859507.png)

(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

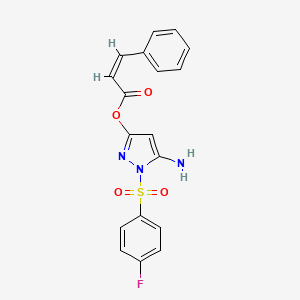

“(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . Benzothiazole derivatives display a wide spectrum of pharmacologic effects .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

Benzothiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds, which share structural similarities with benzothiazole derivatives, demonstrate significant potential for applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitization mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

Research into the catalytic decomposition of certain ylides with thioamides has led to the synthesis of novel compounds, including selenides and tetra-substituted ethylenes. These findings contribute to the broader field of organic synthesis and the development of new chemical entities with potential applications in various areas of scientific research (Tamagaki & Hatanaka, 1976).

Heterocyclic Compounds Synthesis

The reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds under specific conditions yields a variety of heterocyclic compounds, including 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, -1,3-benzothiazines, and -1,3-oxazines. These compounds have applications in developing new pharmaceuticals and materials (Basheer & Rappoport, 2006).

Cyanide Detection

Benzothiazole derivatives have been synthesized and demonstrated as sensitive and selective sensors for cyanide detection in aqueous media. These sensors are capable of colorimetric change upon interaction with cyanide, making them valuable tools for environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound reduces the production of key inflammatory mediators. This results in a decrease in inflammation, which can help alleviate symptoms associated with inflammatory conditions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes and proteins .

Cellular Effects

The effects of (E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide on cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-cyano-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-20-15-13(22-2)4-3-5-14(15)23-17(20)19-16(21)12-8-6-11(10-18)7-9-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRNAFGUYYVEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)

![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)

![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)